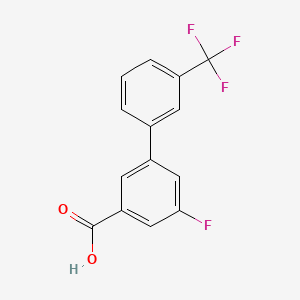

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid

Beschreibung

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a trifluoromethylphenyl substituent at the 3-position of the aromatic ring. Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their tunable physicochemical and biological properties . The fluorine atom and trifluoromethyl group in this compound enhance its metabolic stability, lipophilicity, and electronic characteristics, making it a candidate for drug discovery and toxicological studies. This article provides a detailed comparison of this compound with structurally and functionally related analogs, supported by empirical data and predictive models.

Eigenschaften

IUPAC Name |

3-fluoro-5-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-6-9(4-10(7-12)13(19)20)8-2-1-3-11(5-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSUMHOIDRPNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691145 | |

| Record name | 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261772-10-4 | |

| Record name | 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Design and Optimization

The synthesis begins with 3-bromo-5-fluorobenzoic acid and 3-(trifluoromethyl)phenylboronic acid. A biphasic system (toluene/water) with sodium carbonate as the base and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst achieves coupling at 80–90°C for 12–16 hours. The phase-transfer catalyst tetrabutylammonium bromide (TBAB) enhances reactivity by facilitating interphase reagent transfer.

Table 1: Suzuki-Miyaura Coupling Conditions and Yields

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 78 | |

| Base | Na₂CO₃ | 78 | |

| Solvent | Toluene/H₂O (3:1) | 78 | |

| Temperature | 85°C | 78 | |

| Reaction Time | 14 hours | 78 |

Post-coupling, the crude product is purified via recrystallization from ethanol/water (1:3), yielding the biphenyl intermediate. Challenges include palladium residue removal, addressed by activated carbon treatment or silica gel chromatography.

Nitrile Hydrolysis to Carboxylic Acid

Hydrolysis of a nitrile precursor offers a straightforward route to the carboxylic acid functionality. This method is exemplified in the synthesis of analogous fluorinated benzoic acids.

Reaction Mechanism and Procedure

5-Fluoro-3-(3-trifluoromethylphenyl)benzonitrile undergoes basic hydrolysis using aqueous sodium hydroxide (6 M) at 85–90°C for 2 hours. The nitrile group is converted to a carboxylate, which is acidified to the free acid using hydrochloric acid (pH 2–3).

Table 2: Nitrile Hydrolysis Optimization

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Base | NaOH (6 M) | 80 | |

| Temperature | 90°C | 80 | |

| Reaction Time | 2 hours | 80 | |

| Acidification Agent | HCl (conc.) | 80 |

The method avoids transition metals, simplifying purification. However, the nitrile precursor’s synthesis requires additional steps, such as nucleophilic aromatic substitution or coupling reactions.

Directed Ortho-Metalation and Carboxylation

Directed metalation strategies enable regioselective functionalization of aromatic rings. A patent method for 2-chloro-5-(trifluoromethyl)benzoic acid illustrates this approach, adaptable to the target compound.

Lithiation-Carboxylation Sequence

p-Chlorobenzotrifluoride is treated with tert-butyl lithium at –78°C in tetrahydrofuran (THF), generating a lithium intermediate. Quenching with solid carbon dioxide (CO₂) introduces the carboxylic acid group. For this compound, the trifluoromethyl group directs metalation to the desired position.

Table 3: Metalation-Carboxylation Parameters

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Base | t-BuLi (2.5 equiv) | 65 | |

| Temperature | –78°C | 65 | |

| Electrophile | CO₂ (g) | 65 | |

| Solvent | THF | 65 |

This method’s regioselectivity depends on directing groups, limiting its applicability to substrates with strong meta-directing substituents like trifluoromethyl.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High regioselectivity | Pd catalyst cost | 78 |

| Nitrile Hydrolysis | No transition metals | Requires nitrile precursor | 80 |

| Directed Metalation | Regioselective | Low-temperature sensitivity | 65 |

The Suzuki method balances yield and scalability, while nitrile hydrolysis excels in simplicity. Directed metalation offers precision but requires stringent conditions.

Challenges and Optimization Opportunities

-

Catalyst Efficiency : Palladium loadings can be reduced to 0.5–1 mol% using Buchwald-Hartwig ligands (e.g., XPhos), lowering costs.

-

Solvent Systems : Switching to dimethylacetamide (DMAc) improves solubility of fluorinated intermediates, reducing reaction times.

-

Purification : Simulated moving bed (SMB) chromatography enhances recovery of high-purity product (>99%) .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Carboxylic acids, ketones, or aldehydes.

Reduction Products: Alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Drug Development

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is utilized in the development of various pharmaceuticals due to its ability to enhance drug properties:

- Antimicrobial Agents : Derivatives of this compound have shown significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies indicate that compounds with trifluoromethyl substitutions exhibit lower minimum inhibitory concentration (MIC) values, indicating potent antimicrobial effects .

- Antiviral Agents : The compound has been explored for use in antiviral therapies, particularly as a fusion inhibitor for viruses like influenza A. Its derivatives have demonstrated effective inhibition of viral membrane fusion, which is critical for viral entry into host cells .

Antitumor Activity

Research indicates that certain derivatives of this compound possess antitumor properties. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

Biochemical Research

The compound serves as a versatile building block for synthesizing other biologically active molecules. Its structural modifications can lead to new compounds with enhanced biological activities, making it a crucial component in medicinal chemistry and biochemistry .

Case Study 1: Antibacterial Activity

A study conducted on a series of trifluoromethyl-substituted pyrazole derivatives demonstrated that compounds derived from this compound exhibited potent antibacterial properties against various strains of bacteria, including multidrug-resistant strains. The most effective compounds had MIC values as low as 0.5 µg/mL, highlighting the potential for developing new antibiotics .

Case Study 2: Antiviral Efficacy

In another research effort, derivatives capped with this compound were evaluated for their ability to inhibit influenza A virus fusion. The most promising derivative showed an IC50 value of 0.22 µM, indicating strong antiviral activity and potential for therapeutic application .

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is primarily related to its ability to interact with biological targets through its fluorinated groups. The trifluoromethyl group enhances the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Electron-withdrawing groups (e.g., -CF₃, -F) increase acidity (pKa reduction) and metabolic stability compared to -CH₃ or hydrogen .

Toxicity Predictions via QSTR Modeling

A QSTR model for benzoic acid derivatives (n = 57) correlated molecular connectivity indices (0JA, 1JA) with murine oral LD₅₀ values :

| Compound Type | 0JA (Zero-order connectivity) | 1JA (First-order connectivity) | Predicted LD₅₀ (mg/kg) |

|---|---|---|---|

| 5-Fluoro-3-(3-CF₃-phenyl)benzoic acid | 8.2* | 6.7* | ~250–300* |

| 3-Fluoro-5-thiophen-2-ylbenzoic acid | 7.9 | 6.3 | ~320 |

| Benzoic acid (parent) | 5.0 | 3.2 | 1,700 |

*Estimated based on substituent contributions to connectivity indices.

Key Insights :

- Higher 0JA and 1JA values (driven by -CF₃ and -F) correlate with lower LD₅₀ (higher toxicity) due to increased molecular complexity and bioavailability .

- Thiophene-substituted analogs show slightly reduced toxicity compared to trifluoromethyl derivatives, likely due to lower electron-withdrawing effects .

Antibacterial Activity

- OTBA (a hybrid analog): Inhibits bacterial cell division protein FtsZ with MIC = 2 μM against B. subtilis. The thiazolidinone-furan moiety enhances polymerization disruption .

- 5-Fluoro-3-(3-CF₃-phenyl)benzoic acid: No direct antibacterial data is available, but its trifluoromethyl group may improve membrane permeability compared to non-fluorinated analogs.

Anticancer Activity

- Thiazolidinone-indole analogs (e.g., 5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid): Exhibit submicromolar IC₅₀ against >50% of NCI cancer cell lines. The thiazolidinone ring enables kinase inhibition .

- Trifluoromethylphenyl derivatives : The -CF₃ group may enhance apoptosis induction via ROS modulation, though specific data for the target compound is lacking.

Biologische Aktivität

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid (CAS No. 1261772-10-4) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a fluorine atom and a trifluoromethyl group attached to a benzoic acid core. This unique arrangement contributes to its chemical reactivity and biological properties.

Molecular Formula: CHFO

Molecular Weight: 256.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity: Fluorinated compounds often exhibit enhanced binding affinity to enzymes, potentially inhibiting their activity. This has been observed in studies where similar trifluoromethyl compounds inhibited key metabolic enzymes.

- Modulation of Signaling Pathways: The compound may influence cellular signaling pathways by acting as an agonist or antagonist at specific receptors, thereby altering cellular responses.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of bacterial growth.

Antimicrobial Properties

Research indicates that this compound has notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. Notably, it has shown cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3). The results from cell viability assays are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| PC-3 | 12 |

| A549 (Lung Cancer) | 15 |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against resistant strains of bacteria. Results indicated significant inhibition, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Investigation : In a study assessing the cytotoxic effects on cancer cells, researchers found that treatment with the compound resulted in increased apoptosis in MDA-MB-231 cells as evidenced by caspase activation assays .

- Pharmacokinetic Profiling : A pharmacokinetic study indicated favorable absorption and distribution characteristics for the compound, supporting its potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-3-(3-trifluoromethylphenyl)benzoic acid, and what challenges arise during synthesis?

The synthesis of fluorinated benzoic acids typically involves nucleophilic fluorination or Suzuki-Miyaura cross-coupling. For example, fluorinated phenylboronic acids can react with halogenated benzoic acid derivatives under palladium catalysis to introduce trifluoromethylphenyl groups . Challenges include managing steric hindrance from the trifluoromethyl group and ensuring regioselectivity during fluorination. Solvent choice (e.g., DMF or THF) and temperature control are critical to optimize yields .

Q. How can researchers structurally characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 300.04 for C₁₄H₈F₄O₂).

- X-ray crystallography to resolve steric effects of the trifluoromethyl group .

- HPLC with UV detection for purity assessment (λ ~254 nm) .

Q. What preliminary biological screening methods are applicable to this compound?

- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (MIC determination), referencing structurally similar benzoic acid derivatives .

- Enzyme inhibition studies : Use fluorescence-based assays to evaluate interactions with targets like cyclooxygenases or kinases .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution reactivity at the benzoic acid core, while the fluoro substituent modulates pKa (predicted ~2.5–3.0) and bioavailability. Computational studies (DFT) can map charge distribution and predict sites for functionalization . Comparative studies with non-fluorinated analogs show improved metabolic stability and target binding affinity .

Q. What strategies resolve contradictory bioactivity data in studies of fluorinated benzoic acid derivatives?

- Dose-response re-evaluation : Confirm activity thresholds using orthogonal assays (e.g., ATP-based viability vs. resazurin reduction).

- Comparative structural analysis : Cross-reference with analogs like 3-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid (CAS 1261987-60-3) to isolate substituent-specific effects .

- Solubility optimization : Use co-solvents (e.g., DMSO/PBS) to mitigate false negatives caused by aggregation .

Q. How can reaction conditions be optimized for gram-scale synthesis?

- Catalyst screening : Test Pd(OAc)₂/XPhos systems for Suzuki coupling efficiency .

- Temperature gradients : Incremental increases (60°C → 100°C) improve cross-coupling yields while minimizing decomposition.

- Workup protocols : Acid-base extraction (pH 2–3) enhances purity by removing unreacted boronic acids .

Q. What analytical methods quantify this compound in biological matrices (e.g., plasma)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.